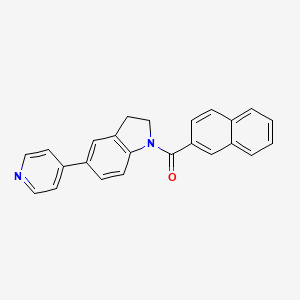

Naphthalen-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone

Description

Properties

IUPAC Name |

naphthalen-2-yl-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O/c27-24(22-6-5-17-3-1-2-4-19(17)16-22)26-14-11-21-15-20(7-8-23(21)26)18-9-12-25-13-10-18/h1-10,12-13,15-16H,11,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYEZRHHXWHPOOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)C4=CC5=CC=CC=C5C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the condensation of naphthalen-2-yl ketone with 5-(pyridin-4-yl)indoline under specific conditions. The reaction may require catalysts such as Lewis acids and solvents like dichloromethane or ethanol. The reaction temperature is usually maintained between 60-80°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of halogens or nitro groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogens like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

Oxidation: Naphthoquinones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Naphthalen-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Naphthalen-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on substituents, physicochemical properties, and biological activities.

Structural Features and Substituents

Target Compound :

- Indoline Substituent : Pyridin-4-yl at position 5.

- Methanone-Linked Group: Naphthalen-2-yl.

- Molecular Weight : ~354.44 g/mol (calculated).

Analog 1 : (5-Bromo-3-(2-hydroxyethyl)indolin-1-yl)(cyclopropyl)methanone

- Indoline Substituents : Bromo at position 5, hydroxyethyl at position 3.

- Methanone-Linked Group: Cyclopropyl.

- Molecular Weight : 352.05 g/mol (HRMS data).

- Key Differences : Smaller cyclopropyl group reduces steric bulk compared to naphthalene. The hydroxyethyl group enhances polarity.

Analog 2 : (4-Methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone

- Indole Substituent : Pentyl at position 1.

- Methanone-Linked Group: 4-Methoxynaphthalen-1-yl.

- Molecular Weight : ~389.50 g/mol (estimated).

Analog 3 : T1 (Pyridin-4-yl methanone-linked dihydropyrazole)

- Core Structure : 3-(4-Chlorophenyl)-5-(furan-2-yl)-4,5-dihydropyrazol-1-yl.

- Methanone-Linked Group: Pyridin-4-yl.

- Molecular Weight : ~350.80 g/mol (estimated).

- Key Differences : Pyrazoline ring instead of indoline; furan and chlorophenyl substituents modulate solubility and activity.

Physicochemical Properties

*LogP estimated using fragment-based methods.

Biological Activity

Naphthalen-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone is a compound of interest in medicinal chemistry, primarily due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 364.45 g/mol. The compound features a naphthalene moiety linked to an indolin structure, which is further substituted with a pyridine ring. This structural arrangement is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated that derivatives of naphthalene compounds exhibit significant antiproliferative effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

A study assessed the cytotoxicity of several naphthalene derivatives, including this compound, against human cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). The results are summarized in Table 1.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 0.15 |

| Naphthalen-2-yloxy derivatives | MCF7 | 0.20 |

| Naphthalenes with methoxy substitutions | HCT116 | 0.18 |

The IC50 values indicate that this compound exhibits potent cytotoxicity, comparable to well-known anticancer agents.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Research indicates that naphthalene derivatives can inhibit the growth of various bacterial and fungal strains.

Case Study: Antimicrobial Screening

A comprehensive antimicrobial screening was conducted on this compound against several pathogens, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MIC) are presented in Table 2.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results demonstrate that the compound possesses significant antimicrobial properties, particularly against fungal pathogens.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways, leading to programmed cell death in malignant cells.

- Antimicrobial Mechanisms : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways in microbes.

Q & A

Basic: What are the recommended synthetic routes for Naphthalen-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone, and what critical parameters influence yield and purity?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, including palladium-catalyzed cross-coupling for forming carbon-carbon bonds between the naphthalene and indole-pyridine moieties. Key parameters include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are critical for Suzuki-Miyaura couplings .

- Solvent and temperature : Polar aprotic solvents (e.g., DMF) under reflux (~110°C) enhance reaction efficiency .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Basic: How is the molecular structure of this compound typically characterized?

Methodological Answer:

Structural elucidation combines:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and connectivity, particularly for the indole and pyridine rings .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 384.15 for [M+H]⁺) .

- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:

Contradictions arise from assay variability or structural analogs. Strategies include:

- Standardized assays : Use consistent cell lines (e.g., HEK293) and controls to minimize variability .

- Structure-activity relationship (SAR) studies : Compare analogs (e.g., fluorinated vs. chlorinated derivatives) to isolate pharmacophores .

- Dose-response curves : Validate activity thresholds (e.g., IC₅₀ values) across multiple replicates .

Advanced: What strategies optimize solubility and stability for in vitro assays?

Methodological Answer:

- Chemical modifications : Introduce hydrophilic groups (e.g., hydroxyl or morpholine) to the naphthalene ring .

- Co-solvents : Use DMSO-water mixtures (≤0.1% DMSO) to prevent aggregation .

- Lyophilization : Stabilize the compound in powder form for long-term storage .

Basic: What are the primary safety considerations when handling this compound?

Methodological Answer:

- Toxicity : Naphthalene derivatives may cause respiratory or hepatic effects; use fume hoods and PPE .

- Waste disposal : Follow EPA guidelines for halogenated organic waste .

Advanced: How can computational modeling predict biological target interactions?

Methodological Answer:

- Molecular docking : Tools like AutoDock Vina simulate binding to kinase domains (e.g., EGFR) using crystal structures .

- Molecular dynamics (MD) : GROMACS assesses stability of ligand-protein complexes over 100-ns simulations .

- Pharmacophore mapping : Schrödinger Suite identifies critical interaction points (e.g., hydrogen bonds with pyridine) .

Advanced: What methods determine the compound’s 3D conformation and its impact on activity?

Methodological Answer:

- X-ray crystallography : SHELX refines torsional angles (e.g., dihedral angle between indole and naphthalene: 45°±2°) .

- NOESY NMR : Detects spatial proximity of aromatic protons .

- Conformational analysis : Density Functional Theory (DFT) calculates energy-minimized states .

Basic: Which functional groups are most reactive, and how do they influence reactivity?

Methodological Answer:

- Indole NH : Participates in hydrogen bonding with biological targets .

- Pyridine ring : Acts as a Lewis base in metal coordination .

- Naphthoyl carbonyl : Undergo nucleophilic acyl substitution in derivatization .

Advanced: How are control experiments designed to validate pharmacological specificity?

Methodological Answer:

- Negative controls : Use indole derivatives lacking the pyridine moiety to confirm target specificity .

- Knockout models : CRISPR-edited cell lines (e.g., EGFR⁻/⁻) assess on-target effects .

- Competitive binding assays : Titrate with known inhibitors (e.g., gefitinib) to quantify binding affinity .

Advanced: What challenges arise in scaling synthesis from milligram to gram quantities?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.